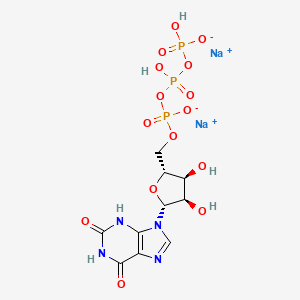
Xanthosine 5'-triphosphate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that is not naturally produced by living cells. It is primarily used in experimental procedures involving enzymes that bind other nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various chemical reactions that introduce phosphate groups to the xanthosine molecule. One common method involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of xanthosine 5’-triphosphate disodium salt may involve large-scale chemical synthesis using automated reactors and controlled conditions to ensure high purity and yield. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthosine 5’-triphosphate disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted xanthosine compounds .
Applications De Recherche Scientifique
Xanthosine 5’-triphosphate disodium salt has several scientific research applications, including:
Biochemistry: Used to study enzyme mechanisms and nucleotide interactions.
Molecular Biology: Employed in experiments involving DNA and RNA synthesis and repair.
Pharmacology: Investigated for its potential as a therapeutic agent or as a tool to study drug interactions.
Industrial Applications: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mécanisme D'action
The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Inosine 5’-triphosphate trisodium salt
- Guanosine 5’-triphosphate sodium salt
- Adenosine 5’-triphosphate disodium salt
Uniqueness
Xanthosine 5’-triphosphate disodium salt is unique due to its specific structure, which includes a xanthine base linked to a ribose sugar and three phosphate groups. This structure allows it to interact differently with enzymes compared to other nucleotide analogs, making it a valuable tool in biochemical research .
Propriétés
Numéro CAS |
93805-65-3 |
|---|---|
Formule moléculaire |
C10H13N4Na2O15P3 |
Poids moléculaire |
568.13 g/mol |
Nom IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
Clé InChI |
VAVBVQQGSPMFDU-LGVAUZIVSA-L |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Numéros CAS associés |
6253-56-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)








